molecular formula C21H15N3 B14244778 2,3-Diphenyl-5-(pyridin-2-yl)pyrazine CAS No. 397863-89-7

2,3-Diphenyl-5-(pyridin-2-yl)pyrazine

Cat. No.: B14244778
CAS No.: 397863-89-7
M. Wt: 309.4 g/mol
InChI Key: DPSJCCIRTQEXJM-UHFFFAOYSA-N
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Description

2,3-Diphenyl-5-(pyridin-2-yl)pyrazine is a heterocyclic compound that features a pyrazine ring substituted with two phenyl groups and a pyridin-2-yl group. This compound is part of a broader class of nitrogen-containing heterocycles, which are known for their diverse applications in pharmaceuticals, organic materials, and natural products .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Diphenyl-5-(pyridin-2-yl)pyrazine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2,3-diphenylpyrazine with pyridine-2-carboxaldehyde under acidic or basic conditions. The reaction is often carried out in solvents like ethanol or acetonitrile, and the product is purified through recrystallization .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar cyclization reactions. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as column chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: 2,3-Diphenyl-5-(pyridin-2-yl)pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products:

Scientific Research Applications

2,3-Diphenyl-5-(pyridin-2-yl)pyrazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Diphenyl-5-(pyridin-2-yl)pyrazine involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the active site of kinases, blocking their activity and thereby inhibiting signal transduction pathways involved in cell proliferation and survival. The compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 2,3-Diphenyl-5-(pyridin-2-yl)pyrazine is unique due to its combination of phenyl and pyridin-2-yl substituents on the pyrazine ring, which imparts distinct electronic and steric properties. These features make it a versatile scaffold for drug discovery and material science applications .

Properties

CAS No.

397863-89-7

Molecular Formula

C21H15N3

Molecular Weight

309.4 g/mol

IUPAC Name

2,3-diphenyl-5-pyridin-2-ylpyrazine

InChI

InChI=1S/C21H15N3/c1-3-9-16(10-4-1)20-21(17-11-5-2-6-12-17)24-19(15-23-20)18-13-7-8-14-22-18/h1-15H

InChI Key

DPSJCCIRTQEXJM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(N=C2C3=CC=CC=C3)C4=CC=CC=N4

Origin of Product

United States

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